molecular formula C9H11N3OS B3448317 N-cyclopropyl-2-(2-pyrimidinylthio)acetamide

N-cyclopropyl-2-(2-pyrimidinylthio)acetamide

Cat. No. B3448317
M. Wt: 209.27 g/mol
InChI Key: DSVWCOLVMWVRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-pyrimidinylthio)acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thioacetamides and has been studied extensively for its potential applications in various fields.

Mechanism of Action

N-cyclopropyl-2-(2-pyrimidinylthio)acetamide acts as a sigma-1 receptor agonist and modulates the activity of this receptor. It has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). N-cyclopropyl-2-(2-pyrimidinylthio)acetamide also has antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of genes related to neuroprotection and synaptic plasticity. N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has several advantages for lab experiments. It is a highly specific sigma-1 receptor agonist and can be used to study the role of this receptor in various cellular processes. N-cyclopropyl-2-(2-pyrimidinylthio)acetamide is also relatively easy to synthesize and has good solubility in common organic solvents. However, one limitation of N-cyclopropyl-2-(2-pyrimidinylthio)acetamide is that it has poor water solubility, which can make it difficult to administer in vivo.

Future Directions

For the study of N-cyclopropyl-2-(2-pyrimidinylthio)acetamide include the development of derivatives with improved solubility and bioavailability and the study of N-cyclopropyl-2-(2-pyrimidinylthio)acetamide in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and apoptosis. N-cyclopropyl-2-(2-pyrimidinylthio)acetamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclopropyl-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c13-8(12-7-2-3-7)6-14-9-10-4-1-5-11-9/h1,4-5,7H,2-3,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVWCOLVMWVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(pyrimidin-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.